molecular formula C16H8ClFN2S B2685067 (E)-2-(benzo[d]thiazol-2-yl)-3-(2-chloro-6-fluorophenyl)acrylonitrile CAS No. 463319-05-3

(E)-2-(benzo[d]thiazol-2-yl)-3-(2-chloro-6-fluorophenyl)acrylonitrile

Cat. No.: B2685067
CAS No.: 463319-05-3
M. Wt: 314.76
InChI Key: GKUGGDAFLQBURJ-CSKARUKUSA-N
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Description

(E)-2-(benzo[d]thiazol-2-yl)-3-(2-chloro-6-fluorophenyl)acrylonitrile is a complex organic compound characterized by the presence of a benzo[d]thiazole ring, a chloro-fluorophenyl group, and an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(benzo[d]thiazol-2-yl)-3-(2-chloro-6-fluorophenyl)acrylonitrile typically involves a multi-step process:

    Formation of the Benzo[d]thiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Acrylonitrile Group: The acrylonitrile moiety can be introduced via a Knoevenagel condensation reaction between the benzo[d]thiazole derivative and 2-chloro-6-fluorobenzaldehyde in the presence of a base such as piperidine.

    Purification: The final product is typically purified using recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the acrylonitrile group, converting it to an amine or other reduced forms using reagents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other strong oxidizers.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzo[d]thiazole ring.

    Reduction: Reduced forms of the acrylonitrile group, such as primary amines.

    Substitution: Various substituted derivatives of the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(benzo[d]thiazol-2-yl)-3-(2-chloro-6-fluorophenyl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents targeting various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (E)-2-(benzo[d]thiazol-2-yl)-3-(2-chloro-6-fluorophenyl)acrylonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzo[d]thiazole ring can engage in π-π interactions, while the acrylonitrile group can participate in covalent bonding with nucleophilic sites on proteins.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(benzo[d]thiazol-2-yl)-3-phenylacrylonitrile: Lacks the chloro and fluoro substituents, making it less reactive in substitution reactions.

    (E)-2-(benzo[d]thiazol-2-yl)-3-(2-chlorophenyl)acrylonitrile: Lacks the fluorine atom, which may affect its electronic properties and reactivity.

    (E)-2-(benzo[d]thiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile:

Uniqueness

The presence of both chloro and fluoro substituents on the phenyl ring of (E)-2-(benzo[d]thiazol-2-yl)-3-(2-chloro-6-fluorophenyl)acrylonitrile enhances its reactivity and allows for a broader range of chemical modifications. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-(2-chloro-6-fluorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8ClFN2S/c17-12-4-3-5-13(18)11(12)8-10(9-19)16-20-14-6-1-2-7-15(14)21-16/h1-8H/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUGGDAFLQBURJ-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=CC3=C(C=CC=C3Cl)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=C(C=CC=C3Cl)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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